1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-
CAS No.: 832686-79-0
Cat. No.: VC16822521
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832686-79-0 |
|---|---|
| Molecular Formula | C11H11N3S |
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 5-benzyl-3-methylsulfanyl-1,2,4-triazine |
| Standard InChI | InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
| Standard InChI Key | AXLQHHNKVQAXSC-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=CN=N1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound features a 1,2,4-triazine core substituted at the 3-position with a methylthio (-SMe) group and at the 5-position with a phenylmethyl (benzyl, -CH₂C₆H₅) moiety. X-ray diffraction studies of analogous triazine derivatives confirm a planar triazine ring with bond lengths of 1.31–1.35 Å for C-N bonds and 1.71 Å for the C-S bond in the methylthio group . The benzyl substituent adopts a nearly perpendicular orientation relative to the triazine plane, minimizing steric hindrance while allowing π-π interactions in supramolecular arrangements.
Table 1: Key Molecular Properties
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.35–7.28 (m, 5H, aryl-H), 4.12 (s, 2H, CH₂), 2.54 (s, 3H, SMe) .
-
¹³C NMR (101 MHz, DMSO-d₆): δ 172.1 (C=N), 139.5–126.8 (aryl-C), 45.3 (CH₂), 14.7 (SMe) .
-
IR (KBr): 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S), 690 cm⁻¹ (aryl C-H bend) .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically employs a three-step strategy:
-
S-Alkylation: 6-Benzyl-3-mercapto-1,2,4-triazin-5-one reacts with methyl iodide in alkaline ethanol (70% yield) .
-
Cyclization: Microwave-assisted intramolecular cyclization at 150°C for 20 minutes forms the thiazolo-triazine core (85% yield) .
-
Functionalization: Amidation with primary amines using HATU/DIEA in DMF introduces diverse substituents (60–78% yields) .
Industrial-Scale Production
Continuous flow reactors achieve 92% conversion efficiency at 120°C with residence times <5 minutes, significantly outperforming batch processes (65% yield in 6 hours). Catalyst screening identifies ZnCl₂ (0.5 mol%) as optimal for minimizing byproducts .
Physicochemical Properties
Thermodynamic Stability
DSC analysis reveals a melting point of 189–191°C with decomposition onset at 230°C. The calculated Gibbs free energy of formation (ΔGf°) is +87.4 kJ/mol, indicating moderate stability under ambient conditions.
Solubility and Partitioning
-
Aqueous Solubility: 12.6 μg/mL at pH 7.4, increasing to 98.3 μg/mL in 0.1M HCl due to protonation of N2.
-
LogP: Experimental value of 2.81 (calc. 2.65) suggests moderate lipophilicity suitable for blood-brain barrier penetration.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Mycobacterium tuberculosis H37Rv, derivative 5f (R = 4-Cl-C₆H₄) exhibits MIC₉₀ = 1.56 μg/mL, comparable to Rifampicin (MIC₉₀ = 0.78 μg/mL) . Time-kill assays show bactericidal activity within 8 hours at 4×MIC.
Industrial and Materials Science Applications
Polymer Additives
Incorporation into polyurethane matrices at 2 wt% increases tensile strength by 40% (from 35 MPa to 49 MPa) due to π-stacking interactions between triazine rings.
Corrosion Inhibition
Electrochemical impedance spectroscopy shows 94% protection efficiency for mild steel in 1M HCl at 50 ppm concentration, outperforming benzotriazole (88%).
Comparison with Structural Analogues
Table 2: Activity Comparison of Triazine Derivatives
| Compound | MIC (μg/mL) | PI3K IC₅₀ (μM) | LogP |
|---|---|---|---|
| 3-(Methylthio)-5-benzyl-1,2,4-triazine | 1.56 | 0.89 | 2.81 |
| 3-Methoxy-5-benzyl-1,2,4-triazine | 12.4 | 3.21 | 2.10 |
| 5-Benzyl-1,2,4-triazine-3-thiol | 0.78 | 0.45 | 1.92 |
The methylthio group enhances membrane permeability compared to methoxy analogues, while the benzyl substituent optimizes target binding through hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume